7-Amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid hydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular structure of “7-Amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid hydrochloride” is not explicitly provided in the available sources .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly provided in the available sources .Scientific Research Applications
1. Intermediate in Anti-Hypertensive Drug Synthesis
7-Amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid hydrochloride is an important intermediate in the synthesis of anti-hypertensive agents like Doxazosin. It's utilized in improved one-pot synthesis processes for efficient production of such drugs, which are crucial in treating conditions like benign prostate hyperplasia and hypertension (C. Ramesh, R. B. Reddy, G. M. Reddy, 2006).
2. Role in Antibacterial Agents
The compound plays a significant role in the synthesis of pyridonecarboxylic acids, which exhibit antibacterial properties. It contributes to the creation of compounds that are more effective than existing antibacterial drugs, indicating its potential in developing new treatments for bacterial infections (H. Egawa, T. Miyamoto, A. Minamida, Y. Nishimura, H. Okada, H. Uno, J. Matsumoto, 1984).
3. Analgesic Agent Synthesis
This compound is used in synthesizing a series of analgesic agents. Its derivatives have been shown to possess potent analgesic activities with low gastric irritancy, highlighting its relevance in pain management research (E. Boyle, F. Mangan, R. Markwell, S. Smith, M. Thomson, R. Ward, P. Wyman, 1986).
4. Synthesis of Antiallergic Agents
The compound is involved in the synthesis of 1,4-Dihydro-4-oxo-[1]benzothieno[3,2-b]pyridin-2-carbonsäure-esters, which are potential antiallergic agents. It underlines the compound’s utility in developing treatments for allergic reactions (K. Görlitzer, C. Kramer, 2000).
5. Synthesis of Unnatural Amino Acids
It is essential for synthesizing enantiopure N-Boc-dihydrobenzo[b]-1,4-oxazine-3-carboxylic acids, which are significant unnatural amino acids and precursors for compounds like benzoxazinyl oxazolidinones. This highlights its importance in the field of bioorganic chemistry (Rajesh Malhotra, Tushar K Dey, Sourav Basu, Saumen Hajra, 2015).
6. Antimicrobial Activity
Compounds synthesized using this compound exhibit antimicrobial activities against various strains of bacteria and fungi. This suggests its potential in the development of new antimicrobial drugs (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
7. In Photonic Biosensor Applications
The compound is instrumental in the synthesis of aptamers for photonic biosensor applications, particularly in detecting environmental pollutants like dioxins. Its derivatives are used in creating biosensors for monitoring substances that have significant health implications (Stefania Kalantzi, Sofia Leonardi, Eleanna Vachlioti, Eleni G Kaliatsi, Κοnstantina Papachristopoulou, C. Stathopoulos, N. Vainos, D. Papaioannou, 2021).
Safety and Hazards
Properties
IUPAC Name |
6-amino-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4.ClH/c10-6-4-8-7(13-1-2-14-8)3-5(6)9(11)12;/h3-4H,1-2,10H2,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICNBDBHGVKJMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)N)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10669501 |
Source
|
Record name | 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10669501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857020-56-5 |
Source
|
Record name | 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10669501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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